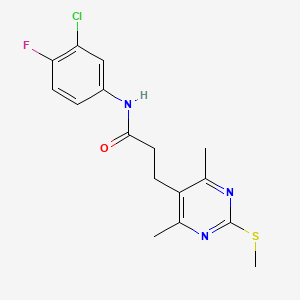

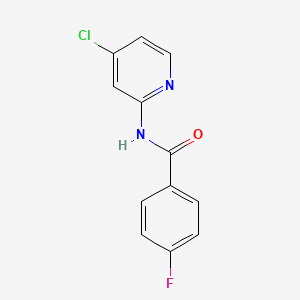

![molecular formula C17H21NO4 B2453182 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 416884-56-5](/img/structure/B2453182.png)

2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

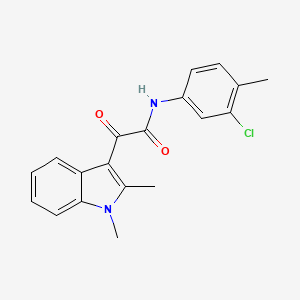

2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione, or more commonly known as 2,5-DMPD, is a synthetic compound that has been studied extensively in recent years. It is a cyclic ketone, meaning that it contains a carbon ring with an oxygen atom attached, and is composed of two aromatic rings. 2,5-DMPD has a variety of uses in scientific research, and has been studied for its potential applications in different fields.

Scientific Research Applications

Peptide Synthesis : Dimedone, a related compound to the one , has been utilized as a protecting agent for amino groups in peptide synthesis. The reaction with amino-acid active esters leads to enamine derivatives. These derivatives can be converted to azides, which are useful in peptide synthesis. The protective group can be easily removed from the N-protected peptides (Halpern & James, 1964).

Antimicrobial Activity : Some derivatives of dimedone have shown significant antimicrobial activity against a range of bacteria and fungi. These compounds have been synthesized and evaluated for their effectiveness, showing potential as therapeutic agents (Ghorab et al., 2017).

Formation of Benzodiazepines : The reaction of dimedone with certain diamines can lead to the formation of benzodiazepine derivatives. These reactions involve cyclization processes and can produce various pharmacologically relevant compounds (Gurkovskii et al., 1999).

Synthesis of β-Triketones : A novel synthesis method has been developed for 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones, which are cyclic β-triketones. This process involves the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aldehydes (Kashani et al., 2016).

Formation of Amino(thiomethyl)methylene Derivatives : Research has been conducted on the synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. The study includes the exploration of its various derivatives and their crystal structures (Al-Sheikh et al., 2009).

Synthesis of Pyrazoloquinolinones : Condensation reactions involving dimedone and diamines have been explored for synthesizing pyrazoloquinolinones, compounds that might have pharmacological applications (Lipson et al., 2006).

properties

IUPAC Name |

2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-7-11(21-3)5-6-16(13)22-4/h5-7,10,19H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQBMRWEISUFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)OC)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453101.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2453105.png)

![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2453107.png)

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2453108.png)

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)